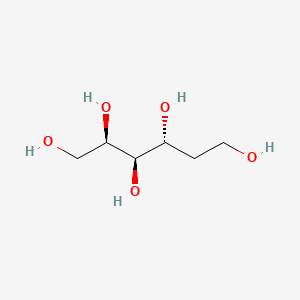
2-Deoxy-lyxo-hexose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Deoxy-lyxo-hexose, also known as D-mannitol, is a type of sugar alcohol used in various applications. It is a naturally occurring polyol found in fruits and vegetables and is widely used in the food, pharmaceutical, and medical industries.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
D-mannitol can be synthesized through the hydrogenation of fructose. The reaction typically involves the use of a nickel catalyst under high pressure and temperature conditions. The process can be represented as follows:
Fructose+H2→D-mannitol
Industrial Production Methods
Industrial production of D-mannitol involves the catalytic hydrogenation of fructose or glucose syrups. The process is carried out in large reactors where the sugar solution is mixed with a nickel catalyst and hydrogen gas. The reaction is conducted at elevated temperatures (around 120-160°C) and pressures (50-100 atm) to achieve high yields.
Análisis De Reacciones Químicas
Types of Reactions
D-mannitol undergoes various chemical reactions, including:
Oxidation: D-mannitol can be oxidized to form D-mannose and other derivatives.
Reduction: It can be reduced to form hexane-1,2,3,4,5,6-hexol.
Substitution: D-mannitol can undergo substitution reactions to form esters and ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Hydrogen gas in the presence of a nickel catalyst is commonly used.
Substitution: Acidic or basic conditions are often employed to facilitate substitution reactions.
Major Products
Oxidation: D-mannose, D-mannitol derivatives.
Reduction: Hexane-1,2,3,4,5,6-hexol.
Substitution: Various esters and ethers of D-mannitol.
Aplicaciones Científicas De Investigación
D-mannitol has a wide range of applications in scientific research:
Chemistry: Used as a standard in chromatography and as a cryoprotectant in various chemical reactions.
Biology: Employed in cell culture media and as an osmotic diuretic in biological studies.
Medicine: Used as a diuretic agent to reduce intracranial pressure and treat oliguric renal failure.
Industry: Utilized in the food industry as a low-calorie sweetener and in pharmaceuticals as an excipient.
Mecanismo De Acción
D-mannitol exerts its effects primarily through osmotic mechanisms. In medical applications, it increases the osmolarity of blood, drawing water out of tissues and into the bloodstream. This helps reduce swelling and pressure in tissues, such as in cases of cerebral edema. The compound targets cellular pathways involved in water transport and distribution.
Comparación Con Compuestos Similares
D-mannitol is often compared with other sugar alcohols such as sorbitol and xylitol. While all three compounds are used as sweeteners and have similar chemical structures, D-mannitol is unique in its lower hygroscopicity and higher melting point, making it more suitable for certain applications.
Similar Compounds
Sorbitol: Another sugar alcohol used as a sweetener and humectant.
Xylitol: A sugar alcohol with applications in dental care and as a sweetener.
Erythritol: A sugar alcohol with a lower caloric value and used as a sweetener.
Propiedades
Número CAS |
6664-99-9 |
|---|---|
Fórmula molecular |
C6H12O5 |
Peso molecular |
166.17 g/mol |
Nombre IUPAC |
(2R,3R,4R)-hexane-1,2,3,4,6-pentol |
InChI |
InChI=1S/C6H14O5/c7-2-1-4(9)6(11)5(10)3-8/h4-11H,1-3H2/t4-,5-,6-/m1/s1 |
Clave InChI |
VRYALKFFQXWPIH-HSUXUTPPSA-N |
SMILES |
C(CO)C(C(C(CO)O)O)O |
SMILES isomérico |
C(CO)[C@H]([C@H]([C@@H](CO)O)O)O |
SMILES canónico |
C(CO)C(C(C(CO)O)O)O |
Apariencia |
Solid powder |
melting_point |
146.5 °C |
Key on ui other cas no. |
1949-89-9 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
2-deoxy-D-galactose 2-deoxy-lyxo-hexose 2-deoxy-lyxo-hexose, (D)-isome |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















